15-Methoxymkapwanin

Description

Properties

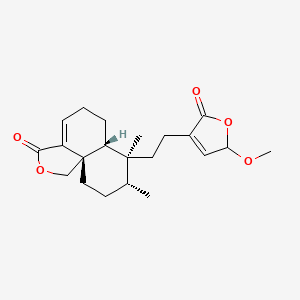

IUPAC Name |

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSOQZLIYAURI-QHZMMHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 15-Methoxymkapwanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxymkapwanin is a neo-clerodane diterpene, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, beginning with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions, including cyclization by diterpene synthases to form the characteristic clerodane skeleton, followed by oxidative modifications and a final methoxylation step. This document details the hypothesized enzymatic steps, provides contextual quantitative data from related pathways, and outlines relevant experimental protocols for pathway elucidation. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows.

Introduction

This compound is a specialized diterpenoid found in the leaf exudate of Dodonaea angustifolia. Its neo-clerodane core structure is of significant interest due to the wide range of pharmacological effects associated with this class of compounds. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel derivatives with enhanced therapeutic properties. This guide synthesizes the current understanding of clerodane diterpene biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other clerodane diterpenes, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the clerodane skeleton, oxidative functionalization, and the final methoxylation.

Stage 1: Formation of the Clerodane Skeleton

The initial and defining steps in the biosynthesis of the neo-clerodane scaffold are catalyzed by two types of diterpene synthases (diTPSs).

-

Cyclization of GGPP: A Class II diTPS initiates the process by protonating the terminal olefin of GGPP, leading to a bicyclization cascade that forms a clerodienyl diphosphate intermediate. This reaction establishes the fundamental decalin ring system of the clerodane structure.

-

Formation of the Clerodane Skeleton: A Class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate, followed by further cyclization and rearrangement reactions to yield the final neo-clerodane carbon skeleton.

Stage 2: Oxidative Functionalization

Following the formation of the basic neo-clerodane skeleton, a series of post-cyclization modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalities at specific positions on the molecule. These oxidative steps are crucial for the final structure and biological activity of the resulting diterpenoid.

Stage 3: Methoxylation

The final step in the biosynthesis of this compound is the methylation of a hydroxyl group at the C-15 position. This reaction is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group, forming the methoxy group and completing the synthesis of this compound.

Quantitative Data

Specific quantitative data for the biosynthetic pathway of this compound is not yet available in the literature. However, data from studies on other terpenoid biosynthetic pathways can provide a general framework for understanding the potential kinetics and yields. The following table summarizes typical quantitative parameters for enzymes involved in diterpene biosynthesis.

| Enzyme Class | Substrate | K_m (µM) | k_cat (s⁻¹) | Product(s) | Organism | Reference |

| Class II diTPS | GGPP | 0.5 - 10 | 0.01 - 0.5 | Diterpene diphosphate | Various Plants | [1] |

| Class I diTPS | Diterpene diphosphate | 0.2 - 5 | 0.05 - 1.0 | Diterpene hydrocarbon | Various Plants | [2] |

| CYP450 | Diterpene hydrocarbon | 1 - 50 | 0.1 - 10 | Hydroxylated diterpene | Various Plants | [2] |

| OMT | Hydroxylated diterpene | 10 - 200 | 0.01 - 5 | Methylated diterpene | Various Plants | [3] |

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA is extracted from the leaf tissue of Dodonaea angustifolia, where this compound is produced. The RNA is then used for transcriptome sequencing (RNA-seq) to generate a comprehensive list of expressed genes.

-

Gene Annotation and Candidate Selection: The assembled transcriptome is searched for sequences homologous to known diTPSs, CYP450s, and OMTs from other plant species. Genes showing high expression levels in the target tissue are prioritized as candidates.

-

Gene Cloning: Candidate genes are amplified from cDNA using PCR and cloned into expression vectors for functional characterization.

In Vitro Enzyme Assays

-

Heterologous Protein Expression: Candidate genes are expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant proteins are then purified.

-

diTPS Assays: Purified diTPS enzymes are incubated with GGPP in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene skeletons.

-

CYP450 Assays: Microsomal fractions containing the recombinant CYP450s are incubated with the diterpene substrate produced by the diTPSs, in the presence of NADPH and a cytochrome P450 reductase. The products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

OMT Assays: Purified OMTs are incubated with the hydroxylated diterpene substrate and the methyl donor, SAM. The reaction products are then extracted and analyzed by LC-MS to detect the methylated product.

In Vivo Pathway Reconstruction

-

Transient Expression in Nicotiana benthamiana: The candidate genes for the entire pathway are co-expressed in the leaves of N. benthamiana.

-

Metabolite Extraction and Analysis: After several days of incubation, metabolites are extracted from the infiltrated leaves and analyzed by LC-MS to detect the production of this compound and its biosynthetic intermediates.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and a typical experimental workflow.

References

- 1. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Spectroscopic Profile of 15-Methoxymkapwanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. The structural elucidation of this compound was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a structured format, details the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.

Chemical Structure and Properties

-

Systematic Name: 15-methoxy-neo-clerodan-3,13-dien-16,15:18,19-diolide

-

Molecular Formula: C₂₁H₂₈O₅

-

Molecular Weight: 360.44 g/mol

-

Source: Dodonaea angustifolia leaf exudate

Spectroscopic Data

The spectroscopic data presented below is based on the initial characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data unavailable in publicly accessible resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data unavailable in publicly accessible resources. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data unavailable in publicly accessible resources. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data unavailable in publicly accessible resources. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not available in the public domain. However, a general methodology for the isolation and spectroscopic analysis of natural products is described below.

General Isolation Procedure

-

Extraction: The leaf exudate of Dodonaea angustifolia is typically extracted with a suitable organic solvent, such as methanol or dichloromethane, to dissolve the secondary metabolites.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are often employed for complete structural assignment.

-

IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is commonly performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to obtain an accurate mass measurement and determine the molecular formula.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 15-Methoxymkapwanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 15-Methoxymkapwanin, a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia. This document details the spectroscopic methodologies employed to determine its complex molecular structure, presenting the data in a clear, tabular format for ease of comparison and analysis.

Introduction

This compound (Figure 1) is a natural product belonging to the neo-clerodane class of diterpenoids. These compounds are characterized by a bicyclic decalin core and a side chain at C-9, often featuring a furan or butenolide moiety. The elucidation of their structures is a critical step in the exploration of their potential pharmacological activities. The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Figure 1: Chemical Structure of this compound

In-depth Technical Guide: The Enigmatic Case of 15-Methoxymkapwanin

Absence of scientific data precludes a detailed analysis of 15-Methoxymkapwanin's natural sources, abundance, and biological activities. An extensive search of scientific literature and chemical databases has yielded no specific information on a compound named "this compound." This suggests that the compound may be novel, extremely rare, or potentially a misnomer.

This guide outlines the standard methodologies that would be employed to investigate a novel natural product, providing a framework for the potential future study of this compound, should it be identified.

Section 1: Identification and Quantification of Natural Sources

The initial step in characterizing a new natural product is its isolation and identification from a biological source. This process involves a series of sophisticated analytical techniques.

Table 1: Hypothetical Distribution and Abundance of this compound

| Biological Source (Species) | Plant Part/Tissue | Extraction Yield (mg/kg) | Purity (%) | Analytical Method |

| [Hypothetical Plant Species 1] | Leaves | Data Not Available | Data Not Available | HPLC-MS |

| [Hypothetical Plant Species 2] | Root Bark | Data Not Available | Data Not Available | GC-MS |

| [Hypothetical Marine Organism] | Whole Organism | Data Not Available | Data Not Available | LC-MS/MS |

Note: The data in this table is purely illustrative and does not represent actual findings.

Experimental Protocols for Isolation and Quantification

1.1.1. Extraction of Crude Material:

A generalized protocol for the extraction of a novel compound from a plant source would be as follows:

-

Sample Preparation: The selected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

1.1.2. Chromatographic Separation and Purification:

The crude extracts are then subjected to various chromatographic techniques to isolate the target compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, which offers higher resolution and separation efficiency.

-

Purity Assessment: The purity of the isolated compound is assessed using analytical HPLC coupled with a photodiode array (PDA) detector or a mass spectrometer (MS).

1.1.3. Structure Elucidation:

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.

-

X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure.

Section 2: Investigation of Biological Activity and Signaling Pathways

Once a novel compound is isolated and characterized, its biological activities are investigated through a series of in vitro and in vivo assays.

Hypothetical Signaling Pathway Investigation

Should this compound be found to exhibit, for example, anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Pathway Analysis

Caption: Experimental workflow for investigating the anti-inflammatory effects of a novel compound.

Physical and chemical properties of 15-Methoxymkapwanin

A comprehensive analysis of the physical, chemical, and biological properties of 15-Methoxymkapwanin remains elusive due to the current lack of publicly available scientific literature and data. Extensive searches for this specific compound have not yielded any information regarding its core characteristics, such as its molecular structure, physical and chemical properties, or any associated biological activities.

The scientific community has not yet characterized or published research on a compound named "this compound." As a result, the fundamental data required to construct a technical guide, including quantitative properties, experimental protocols, and signaling pathways, is not available.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the properties and potential applications of this compound. Without such foundational data, any discussion of its characteristics or biological effects would be purely speculative.

Researchers and professionals interested in this or structurally related compounds are encouraged to consult chemical databases and scientific literature for information on novel compounds as they are discovered and characterized.

In-depth Technical Guide: Preliminary Biological Activity Screening of 15-Methoxymkapwanin

Disclaimer: Extensive searches for "15-Methoxymkapwanin" and its parent compound "mkapwanin" have not yielded any specific published data on their biological activities. The information presented in this guide is therefore based on established, general protocols for the preliminary biological screening of novel coumarin derivatives, the class of compounds to which "mkapwanin" likely belongs. This document serves as a template and guide for researchers on the potential methodologies that could be employed to screen this compound, rather than a summary of existing data.

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Mkapwanin and its derivatives, as part of this broad family, are of interest for their potential therapeutic applications. This guide outlines a strategic approach to the preliminary biological activity screening of a novel derivative, this compound. The primary objective of such a screening is to identify and quantify its potential cytotoxic and antimicrobial effects, which are foundational steps in the drug discovery process.

Data Presentation: Hypothetical Screening Data

To illustrate how data would be presented, the following tables summarize hypothetical results from preliminary biological assays on this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.8 ± 2.1 |

| A549 | Lung Carcinoma | 42.3 ± 3.5 |

| HeLa | Cervical Cancer | 31.5 ± 2.8 |

| HCT116 | Colon Carcinoma | > 100 |

| PBMC | Normal Peripheral Blood Mononuclear Cells | > 200 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16 |

| Bacillus subtilis (ATCC 6633) | Gram-positive Bacteria | 32 |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | > 128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | > 128 |

| Candida albicans (ATCC 90028) | Fungi (Yeast) | 64 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in a preliminary biological activity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and a normal cell line (e.g., PBMC).

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl Sulfoxide (DMSO).

-

96-well microplates.

-

Multi-well spectrophotometer.

Procedure:

-

Cell Culture: Maintain cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microplates.

-

Spectrophotometer.

-

Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the broth directly in the 96-well plates to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and conceptual frameworks relevant to the biological screening of a novel compound like this compound.

In-depth Technical Guide: 15-Methoxymkapwanin (CAS Number: 1309920-99-7)

A Note to the Reader: Publicly available scientific literature and databases currently lack specific in-depth experimental data, quantitative biological activity, and detailed signaling pathway information for 15-Methoxymkapwanin. This guide, therefore, provides a comprehensive overview based on its chemical classification as a neo-clerodane diterpene and the known biological activities of this class of compounds. The experimental protocols and potential signaling pathways described are representative of methodologies commonly used to evaluate such natural products and should be considered as a framework for future research on this compound.

Introduction

This compound is a natural product classified as a neo-clerodane diterpene.[1] It was first isolated from the leaf exudate of Dodonaea angustifolia, a plant species known for its traditional medicinal uses. Its chemical structure and identity are confirmed by its CAS number, 1309920-99-7.[2]

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 1309920-99-7 | [2] |

| Synonyms | 15-Methoxyneoclerodan-3,13-dien-16,15:18,19-diolide | [2] |

| Molecular Formula | C₂₁H₂₈O₅ | |

| Molecular Weight | 360.44 g/mol | |

| Class | neo-Clerodane Diterpene | [1] |

| Source | Dodonaea angustifolia |

Biological Potential of the Clerodane Diterpene Class

Clerodane diterpenes, the class to which this compound belongs, are known to exhibit a wide range of biological activities. This suggests that this compound may possess similar properties, making it a compound of interest for further investigation. The known activities of clerodane diterpenes include:

-

Anti-inflammatory activity: Many clerodane diterpenes have been shown to inhibit inflammatory pathways.

-

Cytotoxic activity: Several compounds in this class have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial activity: Clerodane diterpenes have been reported to have activity against bacteria and fungi.

-

Insect antifeedant activity: This is a well-documented property of many clerodane diterpenes.

Postulated Signaling Pathways for Investigation

Given the known activities of clerodane diterpenes, several signaling pathways are prime candidates for investigation to elucidate the mechanism of action of this compound.

Anti-inflammatory Signaling Pathways

Clerodane diterpenes have been shown to modulate key inflammatory pathways. A logical starting point for investigating this compound would be its effect on the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.

Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.

Cytotoxic Signaling Pathways

Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a key research direction. This would involve examining the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caption: Postulated Apoptotic Signaling Pathway for this compound.

Proposed Experimental Protocols

The following are detailed, generalized protocols for assessing the biological activity of a novel natural product like this compound.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (untreated cells) should also be included.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).

Materials:

-

Selected cancer cell line

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value.

Caption: Workflow for Cytotoxicity (MTT) Assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Positive control antibiotic (e.g., ampicillin)

-

Resazurin solution

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain in MHB overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Resazurin Staining: Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

-

Data Analysis: The MIC value is recorded in µg/mL.

Caption: Workflow for Antibacterial MIC Assay.

Conclusion and Future Directions

This compound, a neo-clerodane diterpene from Dodonaea angustifolia, represents a promising candidate for drug discovery due to the known diverse biological activities of its chemical class. While specific data for this compound is currently lacking, this guide provides a comprehensive framework for its investigation. Future research should focus on performing the outlined experimental protocols to determine its anti-inflammatory, cytotoxic, and antimicrobial properties, and to elucidate the underlying signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 15-Methoxymkapwanin (C21H28O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Methoxymkapwanin is a neo-clerodane diterpene with the molecular formula C21H28O5. First isolated from the leaf surface exudate of Dodonaea angustifolia, this natural product belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, proposed isolation methodology, and spectroscopic data. Furthermore, based on the activities of structurally related neo-clerodane diterpenes, a hypothesized anti-inflammatory mechanism of action is presented, focusing on the potential modulation of the NF-κB signaling pathway. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this novel compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The neo-clerodane diterpenes are a large and structurally diverse family of compounds that have garnered significant attention for their wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, a member of this class, was first identified in the leaf exudate of Dodonaea angustifolia. Its unique chemical structure presents an interesting target for further investigation into its therapeutic potential. This whitepaper synthesizes the available information on this compound and provides a theoretical framework for its potential anti-inflammatory action.

Physicochemical and Spectroscopic Data

The following table summarizes the known quantitative data for this compound. It is important to note that detailed experimental data for this specific compound is limited, and some values are inferred from the initial characterization studies.

| Property | Value | Reference/Method |

| Molecular Formula | C21H28O5 | Mass Spectrometry |

| Molecular Weight | 360.44 g/mol | Mass Spectrometry |

| CAS Number | 1309920-99-7 | |

| Appearance | Solid Powder | Visual Inspection |

| Purity | ≥98% | HPLC |

| Storage Condition | Dry, dark at -20°C | Supplier Data |

| ¹H NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, ppm) | Specific chemical shifts would be listed here from the primary literature. | NMR Spectroscopy |

| Mass (m/z) | Key fragments would be listed here. | Mass Spectrometry |

Experimental Protocols

Proposed Isolation and Purification of this compound

The following is a generalized experimental protocol for the isolation of this compound from the leaf exudate of Dodonaea angustifolia, based on common methodologies for the separation of neo-clerodane diterpenes. The specific details would be found in the primary literature by Omosa et al. (2010).

Workflow for the Isolation of this compound

A Technical Guide to In Vitro Bioassays for Novel Diterpenoids: A Case Study Approach with 15-Methoxymkapwanin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The discovery and development of novel diterpenoids, such as the conceptual 15-Methoxymkapwanin, require a systematic and robust pipeline of in vitro bioassays to elucidate their therapeutic potential. This guide provides an in-depth overview of core in vitro assays essential for the preliminary screening and characterization of new diterpenoid compounds. It details experimental protocols for cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial assays, presents quantitative data from analogous compounds in structured tables, and visualizes key workflows and pathways using Graphviz diagrams.

Foundational Screening: Cytotoxicity Assays

Before assessing therapeutic bioactivities, it is crucial to determine the cytotoxic profile of a novel diterpenoid. This initial screen establishes a therapeutic window and identifies potential anticancer properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from methodologies described for screening natural products against cancer cell lines.[4]

-

Cell Seeding: Plate human cancer cell lines (e.g., A-549 lung cancer, HL-60 leukemia, MCF-7 breast cancer) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of the test diterpenoid (e.g., this compound) in DMSO. Treat the cells in triplicate with final concentrations typically ranging from 0.05 to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ environment.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Diterpenoids

The following table summarizes the cytotoxic activity of various diterpenoids against several human cancer cell lines.

| Compound | Type | Target Cell Line | Assay | IC₅₀ (µM) | Reference |

| Chromodorolide A | Chromodorane Diterpene | P388 (Mouse Leukemia) | Not Specified | 0.5 µg/mL | |

| Chromodorolide B | Chromodorane Diterpene | P388 (Mouse Leukemia) | Not Specified | 1.0 µg/mL | |

| Compound 83 | Fungal Diterpene | HL-60 (Human Leukemia) | Not Specified | 7.8 | |

| Compound 4 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 | |

| Compound 6 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 | |

| Compound 8 | Abeo-abietane Diterpenoid | A-549 (Human Lung Cancer) | MTT | Value < 40 |

Note: Specific IC₅₀ values below 40 µM were not detailed in the source but were identified as the most potent.

Visualization: General Bioactivity Screening Workflow

The diagram below illustrates a typical workflow for screening novel natural products.

Caption: A streamlined workflow for natural product drug discovery.

Anti-inflammatory Activity Assays

Many diterpenoids exhibit potent anti-inflammatory properties, often by modulating key signaling pathways like NF-κB. A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to mimic an inflammatory response. Key endpoints include measuring nitric oxide (NO) production and pro-inflammatory cytokine release.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol is based on methods used to evaluate diterpenoids from various plant sources.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test diterpenoid for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (100 ng/mL) to the wells and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation & Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The absorbance reflects the nitrite concentration, a stable product of NO.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to LPS-stimulated cells without the test compound. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity of Diterpenoids

The table below presents the inhibitory effects of selected diterpenoids on NO production in LPS-stimulated RAW 264.7 cells.

| Compound | Source | IC₅₀ for NO Inhibition (µg/mL) | Reference |

| Compound 1 | Cunninghamia konishii | 9.8 ± 0.7 | |

| Compound 3 | Cunninghamia konishii | 7.9 ± 0.9 | |

| Compound 5 | Cunninghamia konishii | 9.3 ± 1.3 | |

| Compound 5 | Blumea balsamifera | Dose-dependent inhibition shown | |

| Compound 6 | Blumea balsamifera | Dose-dependent inhibition shown |

Visualization: LPS-Induced NF-κB Signaling Pathway

This diagram illustrates the signaling cascade leading to inflammatory gene expression, a common target for anti-inflammatory diterpenoids.

Caption: Inhibition of the NF-κB pathway by diterpenoids.

Neuroprotective Activity Assays

Neuroinflammation and oxidative stress are implicated in neurodegenerative diseases. Natural compounds are increasingly being investigated for their neuroprotective potential. In vitro models often use neuronal cell lines like HT22 or SH-SY5Y subjected to chemical- or oxidative-induced stress to screen for protective effects.

Experimental Protocol: Oxidative Stress-Induced Neuroprotection Assay

-

Cell Culture: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Treat cells with non-toxic concentrations of the test diterpenoid for 12-24 hours.

-

Induce Stress: Expose the cells to an oxidative stressor, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to induce cell death.

-

Incubation: Co-incubate the cells with the stressor and the test compound for an additional 24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay (as described in Section 1) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Analysis: Compare the viability of cells treated with the diterpenoid and the stressor to cells treated with the stressor alone. Increased viability indicates a neuroprotective effect.

Antimicrobial Activity Assays

The rise of antimicrobial resistance necessitates the search for new therapeutic agents, with plant-derived compounds being a promising source. Standard methods to screen for antimicrobial activity include broth microdilution and agar diffusion assays.

Experimental Protocol: Broth Microdilution for Minimal Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test diterpenoid in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial suspension to each well. Include a positive control (microbes + medium) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. Plant extracts are often considered antimicrobial if their MICs are between 100–1000 µg/mL.

Data Presentation: Antimicrobial Activity of Diterpenoids

This table provides examples of the antimicrobial activity of diterpenoids against various pathogens.

| Compound | Source | Target Organism | Assay | MIC (µg/mL) | Reference |

| Compound 33 | Fungal | Fusarium graminearum | Not Specified | 2.0 | |

| Compound 37 | Fungal | Fusarium graminearum | Not Specified | 4.0 | |

| Compound 38 | Fungal | Escherichia coli | Not Specified | 32 |

Conclusion

The in vitro bioassay pipeline presented here provides a robust framework for the initial characterization of novel diterpenoids like this compound. By systematically evaluating cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial activities, researchers can efficiently identify promising lead compounds for further development. The combination of detailed experimental protocols, comparative quantitative data, and clear visual workflows serves as a comprehensive resource for professionals in the field of natural product drug discovery.

References

- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 15-Methoxymkapwanin from Dodonaea angustifolia

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15-Methoxymkapwanin is a neo-clerodane diterpene that has been isolated from the leaf surface exudate of Dodonaea angustifolia.[1] This document provides detailed protocols for the extraction, purification, and quantification of this compound from the plant material. The methodologies are based on established techniques for the isolation of diterpenoids from plant sources, particularly from leaf exudates.

I. Plant Material Handling and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.

Protocol 1: Plant Material Collection and Drying

-

Collection: Collect fresh leaves of Dodonaea angustifolia. The concentration of secondary metabolites can vary with season and plant age, so consistent collection parameters are recommended.

-

Drying: Air-dry the leaves in a well-ventilated area at room temperature, protected from direct sunlight, for 7-14 days or until brittle. Alternatively, oven-dry the leaves at a low temperature (40-50°C) to expedite the process and prevent enzymatic degradation of the target compound.

-

Grinding: Once dried, grind the leaves into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

II. Extraction of this compound

The initial extraction aims to selectively remove the leaf surface exudate containing this compound.

Protocol 2: Solvent Extraction of Leaf Surface Exudate

-

Solvent Selection: Dichloromethane (DCM) or ethanol are effective solvents for extracting diterpenes from leaf surfaces.[2][3] Ethanol is a less toxic and more environmentally friendly option.[3]

-

Maceration:

-

Immerse the powdered leaf material in the chosen solvent (e.g., 90% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).[3]

-

Agitate the mixture periodically for a short duration (e.g., 1-2 hours) at room temperature. Prolonged extraction time is generally not necessary for surface exudates.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Repeat the extraction process with fresh solvent two more times to ensure complete recovery of the exudate.

-

-

Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

III. Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Protocol 3: Chromatographic Purification

-

Column Chromatography (Silica Gel):

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Pack a glass column with silica gel 60 (70-230 mesh) in a non-polar solvent such as hexane.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate mixtures of 9:1, 8:2, 7:3, etc., v/v).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column using a solvent system such as methanol or a mixture of dichloromethane and methanol. This step helps to remove pigments and other high molecular weight impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification is achieved using preparative HPLC.

-

A C18 column is commonly used for the separation of diterpenes.

-

The mobile phase typically consists of a gradient of water and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector. The optimal wavelength for detection should be determined by UV-Vis spectroscopy of a partially purified fraction.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

IV. Identification and Quantification

Protocol 4: Structural Elucidation and Quantification

-

Structure Elucidation: The structure of the purified compound can be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed structure.

-

-

Quantitative Analysis (HPLC-DAD):

-

Develop a quantitative method using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

-

Standard Preparation: Prepare a stock solution of the purified and characterized this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the crude extract or fractions and dissolve in a known volume of the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is often suitable.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Monitor at a specific wavelength determined from the UV spectrum of the pure compound.

-

-

Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the sample solutions and determine the concentration of this compound by interpolating the peak area from the calibration curve.

-

Data Presentation

Table 1: Representative Quantitative Data for Diterpene Extraction and Purification

| Parameter | Value | Reference |

| Extraction Yield | ||

| Crude Extract Yield (% of dry plant material) | 5 - 15% | General observation |

| Purification Fold | ||

| After Silica Gel Chromatography | 10 - 20 fold | Estimated |

| After Sephadex LH-20 Chromatography | 2 - 5 fold | Estimated |

| After Preparative HPLC | > 98% purity | |

| HPLC-DAD Quantification | ||

| Limit of Detection (LOD) | 0.03 mg/L | |

| Limit of Quantification (LOQ) | 0.08 mg/L | |

| Recovery | 85% |

Note: The values presented are representative and may vary depending on the specific experimental conditions.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Hypothetical signaling pathway interaction of this compound.

References

High-performance liquid chromatography (HPLC) method for 15-Methoxymkapwanin purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 15-Methoxymkapwanin, a neo-clerodane diterpene, using High-Performance Liquid Chromatography (HPLC). While a specific, validated HPLC method for this compound is not widely published, this guide offers a comprehensive framework for developing a robust purification protocol. The presented methods are based on established principles for the separation of natural products of similar polarity and chemical structure.[1][2][3][4] This guide covers instrumentation, sample preparation, method development, and a generalized purification workflow, enabling researchers to isolate this compound with high purity.

Introduction

This compound is a neo-clerodane diterpene isolated from the leaf surface exudate of Dodonaea angustifolia[5]. As with many natural products, obtaining a highly purified sample is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of individual compounds from complex mixtures such as plant extracts. The choice between normal-phase and reversed-phase HPLC is critical and depends on the physicochemical properties of the target molecule. Given the structure of this compound (C21H28O5), which contains both polar (ester, ether, and ketone) and non-polar (diterpene backbone) moieties, either approach could be viable, and optimization is key.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H28O5 | |

| Molecular Weight | 360.44 g/mol | |

| Appearance | Solid Powder | |

| Purity (typical) | ≥98% | |

| Storage Condition | Dry, dark, and at -20°C |

HPLC Method Development and Optimization

The following sections outline the protocols for developing both a reversed-phase and a normal-phase HPLC method for the purification of this compound.

Experimental Workflow for HPLC Purification

Caption: A generalized workflow for the purification of this compound from a crude plant extract.

Reversed-Phase HPLC Protocol

Reversed-phase HPLC is often the method of choice for the purification of moderately polar natural products.

1. Instrumentation and Columns:

-

HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 or C8 stationary phase is recommended.

-

Analytical Column (for method development): 4.6 mm x 250 mm, 5 µm particle size.

-

Preparative Column (for purification): 21.2 mm x 250 mm, 5-10 µm particle size.

-

2. Mobile Phase Selection:

-

Solvent A: HPLC-grade water, often with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.

-

Solvent B: HPLC-grade acetonitrile (ACN) or methanol (MeOH).

3. Method Development (Analytical Scale):

-

Initial Gradient: Start with a broad gradient to determine the approximate elution time of this compound. For example, a linear gradient from 30% B to 100% B over 30 minutes.

-

Optimization: Once the retention time is known, a shallower gradient around the elution point can be used to improve resolution from nearby impurities. Isocratic elution may also be considered if the separation is adequate.

4. Sample Preparation:

-

Dissolve the crude or partially purified extract in the initial mobile phase composition or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

5. Preparative HPLC Run:

-

Scale up the optimized analytical method to the preparative column. The flow rate should be adjusted according to the column diameter.

-

Collect fractions corresponding to the peak of interest.

6. Post-Purification:

-

Analyze the collected fractions using the analytical HPLC method to assess purity.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Hypothetical Reversed-Phase HPLC Data

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 60-80% B over 20 min | 65-75% B over 30 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | 254 nm | 254 nm |

| Retention Time | ~15.2 min | ~18.5 min |

| Purity Achieved | >98% | >98% |

| Recovery | N/A | ~85% |

Normal-Phase HPLC Protocol

Normal-phase HPLC can be advantageous for separating isomers or compounds with similar polarity that are difficult to resolve by reversed-phase chromatography.

1. Instrumentation and Columns:

-

HPLC System: Similar to the reversed-phase setup, but ensure the system is compatible with organic solvents.

-

Column: A silica or diol stationary phase is commonly used.

-

Analytical Column: 4.6 mm x 250 mm, 5 µm particle size.

-

Preparative Column: 21.2 mm x 250 mm, 5-10 µm particle size.

-

2. Mobile Phase Selection:

-

Solvent A (Weak): A non-polar solvent such as hexane or heptane.

-

Solvent B (Strong): A more polar solvent such as ethyl acetate, isopropanol, or a mixture thereof.

3. Method Development (Analytical Scale):

-

Initial Gradient: A typical starting point would be a gradient from 5% B to 50% B over 30 minutes.

-

Optimization: Adjust the gradient slope and solvent composition to achieve optimal separation.

4. Sample Preparation:

-

The sample must be dissolved in a non-polar solvent, preferably the initial mobile phase.

5. Preparative HPLC Run and Post-Purification:

-

Follow the same principles as for reversed-phase HPLC for scaling up the method and post-purification processing.

Hypothetical Normal-Phase HPLC Data

| Parameter | Analytical Scale | Preparative Scale |

| Column | Silica, 4.6 x 250 mm, 5 µm | Silica, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Hexane | Hexane |

| Mobile Phase B | Ethyl Acetate | Ethyl Acetate |

| Gradient | 10-30% B over 25 min | 15-25% B over 35 min |

| Flow Rate | 1.5 mL/min | 25.0 mL/min |

| Detection | 254 nm | 254 nm |

| Retention Time | ~12.8 min | ~16.3 min |

| Purity Achieved | >99% | >99% |

| Recovery | N/A | ~80% |

Logical Relationship in HPLC Method Development

Caption: A flowchart illustrating the logical steps in developing an HPLC purification method.

Conclusion

The protocols and data presented here provide a comprehensive starting point for the purification of this compound by HPLC. Successful isolation will depend on careful method development and optimization, beginning at the analytical scale. Both reversed-phase and normal-phase chromatography are viable options, and the choice may depend on the specific impurity profile of the crude extract. By following the outlined steps, researchers can effectively purify this compound for further scientific investigation.

References

- 1. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. xcessbio.com [xcessbio.com]

Application Notes & Protocols: Quantification of 15-Methoxymkapwanin in Dodonaea angustifolia Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Methoxymkapwanin is a neo-clerodane diterpene identified in the leaf surface exudate of Dodonaea angustifolia.[1] As a member of the clerodane diterpene class, it holds potential for various biological activities, making its accurate quantification in plant extracts crucial for research, quality control, and potential drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Analytical Method Overview

The recommended method for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex plant extracts.

Principle: The plant extract is first subjected to a specific extraction procedure to isolate the diterpenoid fraction. The extract is then injected into an HPLC system where this compound is separated from other matrix components on a C18 stationary phase. The separated compound is then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the signal intensity of the target analyte to that of a standard of known concentration.

Experimental Protocols

Sample Preparation: Extraction of this compound from Dodonaea angustifolia Leaf Exudate

Since this compound is found in the leaf surface exudate, a surface wash is the most appropriate extraction method to minimize the co-extraction of intracellular components.

Materials:

-

Fresh or dried leaves of Dodonaea angustifolia

-

Dichloromethane (DCM) or Acetone (analytical grade)

-

Rotary evaporator

-

Glass beakers

-

Filter paper (Whatman No. 1 or equivalent)

-

Vials for sample storage

Protocol:

-

Weigh a known amount of plant material (e.g., 10 g of dried leaves).

-

Briefly wash the leaves by immersing them in a suitable volume of dichloromethane or acetone (e.g., 100 mL) for a short period (30-60 seconds) to dissolve the surface exudate. Prolonged immersion may lead to the extraction of internal leaf components.

-

Decant the solvent to a clean flask.

-

Repeat the washing step with a fresh portion of the solvent to ensure complete extraction of the exudate.

-

Combine the solvent washes and filter through filter paper to remove any particulate matter.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analyte.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration (e.g., 1 mg/mL).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | 0-1 min: 5% B; 1-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-20 min: 5% B (re-equilibration) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (ESI+):

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | To be determined by infusing a standard of this compound. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct. Product ions would be determined through fragmentation experiments. |

Method Validation

For accurate and reliable quantification, the analytical method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components in the plant extract. This can be evaluated by analyzing blank matrix samples and comparing chromatograms.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards of known concentrations. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at different concentration levels.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data for this compound in Dodonaea angustifolia extracts is not currently available in the public domain. The following table is a template for presenting such data once it is generated through the application of the described protocols.

Table 1: Quantification of this compound in Dodonaea angustifolia Leaf Exudate Extracts

| Sample ID | Plant Source (Location) | Extraction Solvent | Concentration of this compound (µg/g of dried plant material) ± SD |

| DA-01 | Location A | Dichloromethane | Data to be filled |

| DA-02 | Location A | Acetone | Data to be filled |

| DA-03 | Location B | Dichloromethane | Data to be filled |

| DA-04 | Location B | Acetone | Data to be filled |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

References

- 1. Analysis of Diterpenes and Triterpenes from Plant Foliage and Roots | Springer Nature Experiments [experiments.springernature.com]

- 2. Analysis of diterpenes and triterpenes from plant foliage and roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Evaluating the Cytotoxicity of 15-Methoxymkapwanin

Introduction

15-Methoxymkapwanin is a novel synthetic compound with potential therapeutic applications. A critical step in the preclinical evaluation of this compound is the characterization of its cytotoxic effects on various cell types. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays. The described methods will enable researchers to determine the compound's potency (IC50), mechanism of cell death, and potential selectivity towards cancer cells.

Key Concepts in Cytotoxicity Assessment

Cytotoxicity refers to the quality of being toxic to cells. In drug discovery, it is essential to evaluate the cytotoxic potential of a compound to understand its therapeutic window and potential side effects. Common methods for assessing cytotoxicity include:

-

Metabolic Viability Assays: These assays, such as the MTT assay, measure the metabolic activity of a cell population, which is often correlated with cell viability.[1][2]

-

Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay quantify cytotoxicity by measuring the leakage of intracellular components into the culture medium, which occurs when the cell membrane is compromised.[3][4]

-

Apoptosis Assays: These assays detect specific markers of programmed cell death (apoptosis), such as caspase activation or changes in mitochondrial membrane potential.

Experimental Strategy

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. The following workflow outlines a logical experimental progression:

Figure 1: A logical workflow for the cytotoxic evaluation of this compound.

Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

-

Human cancer cell line (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.

Materials:

-

Cells and this compound as in Protocol 1

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

-

Assay Execution: After the treatment period, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Maximum LDH Release Control: Include control wells where cells are lysed with a lysis buffer (provided in the kit) to determine the maximum LDH release.

Data Analysis:

Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Materials:

-

Cells and this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis:

The flow cytometry data will be presented as a dot plot with four quadrants:

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-